molecular formula C14H20O3 B038664 3-Hydroxyadamantan-1-yl methacrylate CAS No. 115372-36-6

3-Hydroxyadamantan-1-yl methacrylate

Cat. No.: B038664
CAS No.: 115372-36-6
M. Wt: 236.31 g/mol
InChI Key: OOIBFPKQHULHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

3-Hydroxyadamantan-1-yl methacrylate can be synthesized through the esterification of methacrylic acid with 1,3-adamantanediol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Properties

IUPAC Name

(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIBFPKQHULHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

867296-29-5
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867296-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20921703
Record name 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115372-36-6
Record name 3-Hydroxy-1-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115372-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1-methacryloyloxyadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A photoresist polymer for use in the lithographic evaluations (below) is prepared according to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IAM) (20 mmol), 1-ethylcyclopentyl methacrylate (ECPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA) (20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=9,000.
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-ethylcyclopentyl methacrylate (ECPMA, M1; 20 mmol), 1-isopropyl-adamantanyl methacrylate (IAM, M2; 20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA, M3; 30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA, M4; 20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA, M5; 10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 6 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=8,000.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-ethylcyclopentyl methacrylate (ECPMA, M1; 20 mmol), 1-isopropyl-adamantanyl methacrylate (IAM, M2; 20 mmol), 2-oxo-tetrahydro-furan-3-ylmethacrylate (α-GBLMA, M3; 30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA, M4; 20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA, M5; 10 mmol) dissolved in 30 g of tetrahydrofuran (THF) was degassed by bubbling with nitrogen and charged to a 500 mL flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution was brought to reflux, and 6 g of dimethyl-2,2-azodiisobutyrate dissolved in 5 g of THF was charged to the flask. The polymerization mixture was then stirred for about 4 hours at reflux, after which time the reaction was diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer was precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 hours to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=8,000.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
2-oxo-tetrahydro-furan-3-ylmethacrylate
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.4 g of the above obtained polymer was dissolved in 18.9 g of PGMEA in a round bottom flask. To the polymer solution approximately 40 mg of p-toluenesulfonic acid was added. After the acid was dissolved, 1.7 g of 1-methoxycyclohexene, 1.1 g of 2-methoxypropene and 0.5 g of dihydropyrane were added to the solution. The reaction was carried out at room temperature for a few days until the solution was clear. The reaction was then quenched with 5 g of basic active aluminum oxide. The quenched solution was filtered through 0.2 μm filter into a glass bottle.
[Compound]
Name
above obtained polymer
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyadamantan-1-yl methacrylate
Reactant of Route 2
Reactant of Route 2
3-Hydroxyadamantan-1-yl methacrylate
Reactant of Route 3
Reactant of Route 3
3-Hydroxyadamantan-1-yl methacrylate
Reactant of Route 4
Reactant of Route 4
3-Hydroxyadamantan-1-yl methacrylate
Reactant of Route 5
3-Hydroxyadamantan-1-yl methacrylate
Reactant of Route 6
Reactant of Route 6
3-Hydroxyadamantan-1-yl methacrylate
Customer
Q & A

Q1: What is the role of 3-Hydroxy-1-adamantyl methacrylate (HAMA) in photoresist formulations?

A: HAMA acts as a protecting group in chemically amplified resists (CARs) used in photolithography. [] These resists rely on the generation of acid upon exposure to light to catalyze a deprotection reaction. HAMA, along with other monomers like 2-ethyl-2-adamantyl methacrylate (EAMA), protects specific functional groups on the polymer, rendering the polymer initially insoluble in the developer. Upon exposure to light and subsequent acid generation, the protecting groups are cleaved, allowing the exposed areas of the polymer to dissolve. [] This differential solubility enables the creation of patterns on the substrate, essential for microfabrication processes.

Q2: How does incorporating 3-Hydroxy-1-adamantyl methacrylate (HAMA) into the polymer backbone affect the properties of the photoresist?

A: HAMA contributes to several desirable properties in photoresists. Firstly, its incorporation alongside other bulky monomers like EAMA and α-γ-butyrolactone methacrylate (GBLMA) ensures transparency to the 193 nm wavelength light used in ArF excimer laser lithography. [, ] This transparency is crucial for efficient light penetration and pattern definition. Secondly, the adamantyl group in HAMA enhances the etch resistance of the photoresist. [] Finally, controlling the ratio of HAMA and other monomers during polymerization allows for fine-tuning of the polymer's properties, including adhesion to the substrate and solubility in the developer. []

Q3: What are the advantages of using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization for synthesizing photoresist polymers containing HAMA?

A: RAFT polymerization offers precise control over the molecular weight and dispersity of polymers, which is crucial for achieving uniform lithographic performance. [, ] This technique allows for the synthesis of well-defined copolymers incorporating HAMA and other monomers with desired functionalities. By carefully choosing the RAFT agent and polymerization conditions, researchers can achieve targeted molecular weights and narrow molecular weight distributions. [] This control over polymer architecture ultimately translates to improved resolution and line-edge roughness in fabricated patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.